molecular formula C15H18O3 B1250219 Glandulone A

Glandulone A

Cat. No. B1250219
M. Wt: 246.3 g/mol
InChI Key: RBVBEULSUHQTPE-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glandulone a belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Glandulone a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, glandulone a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, glandulone a can be found in fats and oils. This makes glandulone a a potential biomarker for the consumption of this food product.

Scientific Research Applications

Phytochemical Studies

Glandulone A, along with other sesquiterpenes and flavonoids, has been identified in the non-volatile metabolome of linear glandular trichomes in the common sunflower, Helianthus annuus. These compounds contribute significantly to the chemical makeup of these plants, suggesting potential applications in phytochemical and botanical studies (Spring et al., 2015).

Synthetic Applications

Research has demonstrated that enantioenriched 2-arylpropylsufonylbenzene derivatives are useful for the synthesis of aromatic bisabolane sesquiterpenes, including Glandulone A. This synthetic approach has allowed for the preparation of Glandulone A in high enantiomeric purity, indicating its potential application in synthetic organic chemistry (Serra, 2014).

Medicinal and Therapeutic Research

While direct research on Glandulone A in medicinal applications is limited, related compounds in the same family of sesquiterpenes have been studied for various medicinal properties. For example, compounds from Poikilacanthus glandulosus exhibit anti-inflammatory properties (Faccim de Brum et al., 2016), and other studies on similar glandulosum species have indicated potential hepatoprotective and antioxidant activities (Tong et al., 2015).

Potential Applications in Antimicrobial and Antifungal Treatments

Studies on different glandulosum species, such as Origanum glandulosum, have shown promising antimicrobial and antifungal activities. These findings suggest that compounds within these species, potentially including Glandulone A, could be explored for use in developing new antimicrobial and antifungal treatments (Bendahou et al., 2008).

properties

Product Name

Glandulone A

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(E)-2-methyl-6-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hept-2-enal

InChI

InChI=1S/C15H18O3/c1-10(9-16)5-4-6-11(2)13-8-14(17)12(3)7-15(13)18/h5,7-9,11H,4,6H2,1-3H3/b10-5+

InChI Key

RBVBEULSUHQTPE-BJMVGYQFSA-N

Isomeric SMILES

CC1=CC(=O)C(=CC1=O)C(C)CC/C=C(\C)/C=O

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C(C)CCC=C(C)C=O

synonyms

glandulone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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